3-(4-Methylaminobutyryl)pyridine-1,2',3',4',5',6'-13C6, Dihydrochloride
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Overview
Description
3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of nicotine and is often utilized in studies related to smoking-related substances . The compound has a molecular formula of C4(13C)6H16Cl2N2O and a molecular weight of 257.11 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride involves multiple steps. The initial step typically includes the preparation of the pyridine ring, followed by the introduction of the 4-methylaminobutyryl group. The final step involves the incorporation of the 13C6 isotopes and the formation of the dihydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct incorporation of isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized to minimize waste and reduce costs while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of nicotine metabolism.
Medicine: Investigated for its potential therapeutic applications in treating nicotine addiction.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, mimicking the action of nicotine and influencing neurotransmitter release. This interaction affects various molecular targets and pathways, including the dopaminergic and cholinergic systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotine derivatives and stable isotope-labeled analogs, such as:
- Nicotine-13C6
- Nicotinic acid-13C6
- Nornicotine-13C6
Uniqueness
What sets 3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride apart is its specific labeling with 13C6 isotopes, which allows for precise tracking and analysis in metabolic studies. This unique feature makes it particularly valuable in research focused on understanding the metabolic pathways and effects of nicotine .
Properties
IUPAC Name |
4-(methylamino)-1-(2,3,4,5,6-13C5)pyridin-3-yl(113C)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/i2+1,4+1,7+1,8+1,9+1,10+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIDUFQYHRMPR-SQXBKTHVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-72-6 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246819-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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